
4-(2,2-Difluorocyclopropyl)aniline
Vue d'ensemble
Description
4-(2,2-Difluorocyclopropyl)aniline is an organic compound . It is available in both liquid and powder forms .
Molecular Structure Analysis
The InChI code for this compound hydrochloride is1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-1-3-7(12)4-2-6;/h1-4,8H,5,12H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of this compound is 185.17 , and that of its hydrochloride form is 205.63 . The compound is available in liquid and powder forms .Applications De Recherche Scientifique
Chemical Fixation of CO2 with Aniline Derivatives
One pertinent study explores the chemical fixation of CO2 with aniline derivatives, showcasing a novel approach to synthesizing functionalized azole compounds. This research highlights the utility of carbon dioxide as a C1 feedstock in organic synthesis, offering a pathway to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The review focuses on the preparation of benzene-fused azole compounds (benzimidazoles, benzothiazoles, and benzimidazolones) from the reaction of anilines with CO2, presenting a significant advancement in synthetic organic chemistry and the development of biologically active azole derivatives (E. Vessally, K. Didehban, M. Babazadeh, A. Hosseinian, L. Edjlali, 2017).
Genotoxic Activities of Aniline and its Metabolites
Another study delves into the genotoxic activities of aniline and its metabolites, examining their relationship to the carcinogenicity of aniline in rats' spleens. This comprehensive review assesses whether aniline itself or one of its metabolites has a genotoxic potential, which could explain the occurrence of spleen tumors in rats as a result of primary genetic activity. The findings from this research contribute to a deeper understanding of the toxicological profile of aniline and its derivatives, which is crucial for safety assessments in both environmental and biomedical contexts (E. Bomhard, B. Herbold, 2005).
Synthesis and Biological Properties of 2-(Azolyl)anilines
Research on the synthesis and biological properties of 2-(azolyl)anilines offers insights into the efficacy of these compounds as 1,5-nucleophiles in cyclocondensation reactions. This review provides a summary and analysis of data on the synthesis of 2-(azolyl)anilines and their derivatives, reporting on their biological activity. Such research underscores the potential of these compounds in developing novel therapeutic agents, highlighting the interplay between chemical synthesis and biological evaluation in drug discovery (O. Antypenko, S. V. Kholodnyak, K. P. Schabelnyk, L. Antypenko, S. Kovalenko, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,2-difluorocyclopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFBPXHMFTUVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



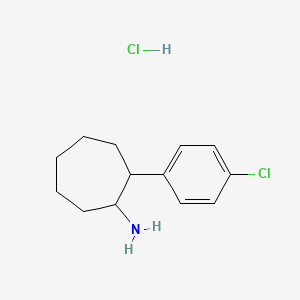

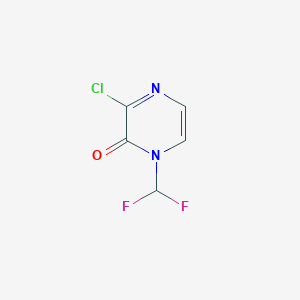
![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)

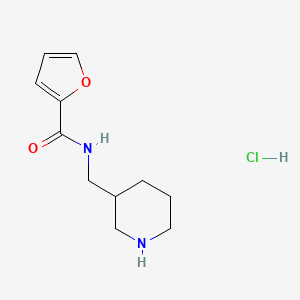
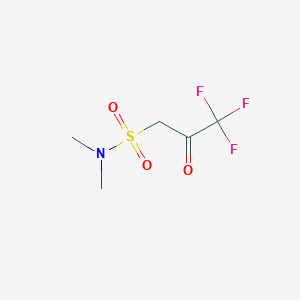
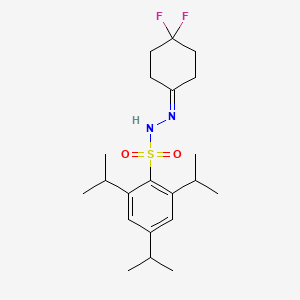


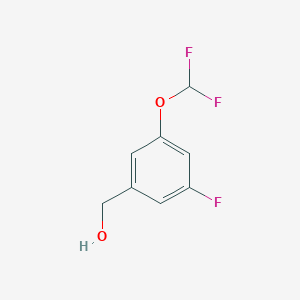
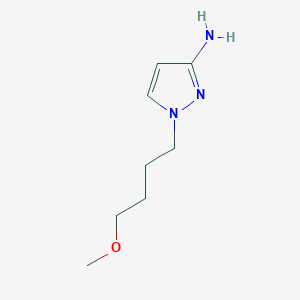
![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)